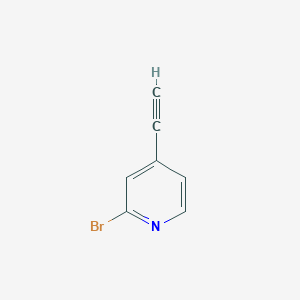

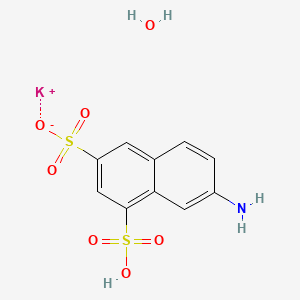

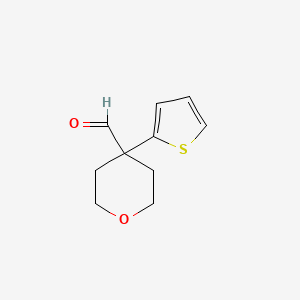

![molecular formula C11H12ClNS B1292568 6-(Tert-butyl)-2-chlorobenzo[d]thiazole CAS No. 898748-35-1](/img/structure/B1292568.png)

6-(Tert-butyl)-2-chlorobenzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

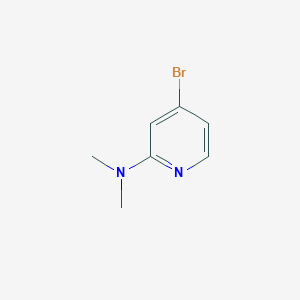

“6-(Tert-butyl)-2-chlorobenzo[d]thiazole” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Synthesis Analysis

The synthesis of compounds with a thiazole ring often involves the use of tert-butanesulfinamide, which has emerged as a gold standard among many others over the last two decades . The reaction of 2,2′-selenobis (4,6-di- tert-butyl phenol) with equimolar amount of dichlorophenylphosphine afforded the 8-membered cyclic phosphonite .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Tert-butyl substituted compounds have been found to exhibit barrierless proton transfer in the excited state and stronger Hydrogen bond after light excitation . This suggests that these compounds may undergo interesting chemical reactions under certain conditions.Aplicaciones Científicas De Investigación

Pharmaceutical and Biological Activities

Thiazoles and their derivatives have been found to possess a wide range of pharmaceutical and biological activities . These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Agrochemical Applications

Thiazoles are used in different fields such as agrochemicals . They are used in the development of pesticides and other agrochemical products.

Industrial Applications

Thiazoles are used in various industrial applications . They are used in the production of photographic sensitizers and other industrial chemicals.

Synthesis of Natural Products

Thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . They are used in the synthesis of these and other natural products.

Antioxidant Activities

Thiazole-based Schiff base compounds have demonstrated antioxidant activities . They have been found to have good DPPH radical scavenging potency .

Antibacterial Activities

Thiazole-based Schiff base compounds have shown significant antibacterial activities . They have shown good activities towards Gram-negative E. coli and Gram-positive S. aureus .

Antifungal Activities

Thiazoles have been found to possess antifungal activities . They are used in the development of antifungal drugs and treatments.

Anti-Inflammatory Activities

Thiazoles have been found to possess anti-inflammatory activities . They are used in the development of anti-inflammatory drugs and treatments.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antineoplastic effects .

Mode of Action

For instance, they can act as electron-deficient systems, enabling efficient intermolecular π–π overlap . This interaction can lead to changes in the target’s function, ultimately resulting in the compound’s biological effects .

Biochemical Pathways

Thiazole derivatives have been associated with various biological pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives are known for their high oxidative stability , which could potentially influence their bioavailability and pharmacokinetic profile.

Result of Action

Thiazole derivatives have been associated with various biological activities, including antimicrobial, antifungal, and antineoplastic effects . These effects suggest that thiazole derivatives can induce significant changes at the molecular and cellular levels.

Action Environment

The action of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances . .

Safety and Hazards

Direcciones Futuras

Thiazole derivatives have been the focus of recent research due to their diverse biological activities . Future research may focus on the development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Propiedades

IUPAC Name |

6-tert-butyl-2-chloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEKCUAQGKBCAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646598 |

Source

|

| Record name | 6-tert-Butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butyl-2-chloro-1,3-benzothiazole | |

CAS RN |

898748-35-1 |

Source

|

| Record name | 6-tert-Butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.